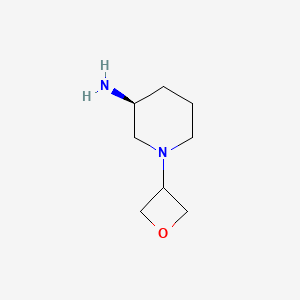

(3S)-1-(Oxetan-3-yl)piperidin-3-amine

Description

Structural Characterization and Chemical Properties

Molecular Composition and International Union of Pure and Applied Chemistry Nomenclature

The molecular composition of (3S)-1-(oxetan-3-yl)piperidin-3-amine is defined by the empirical formula C8H16N2O, corresponding to a molecular weight of 156.23 grams per mole. The Chemical Abstracts Service registry number for this specific stereoisomer is 1349699-66-6, with the associated Molecular Design Limited number MFCD20233074. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, clearly indicating the stereochemical configuration at the third carbon of the piperidine ring.

The structural composition reveals two distinct nitrogen atoms within the molecular framework: one tertiary nitrogen within the piperidine ring that serves as the attachment point for the oxetane substituent, and one primary amino group positioned at the third carbon of the piperidine ring. The oxetane ring contributes a four-membered cyclic ether functionality, characterized by significant ring strain that influences the compound's reactivity profile. The systematic nomenclature reflects the specific connectivity pattern where the oxetane ring is attached through its third carbon to the nitrogen atom of the piperidine ring system.

Stereochemistry and Absolute Configuration

The stereochemical designation (3S) indicates the absolute configuration at the chiral center located at the third carbon of the piperidine ring, where the amino group is positioned. This stereochemical specification follows the Cahn-Ingold-Prelog priority rules, establishing the spatial arrangement of substituents around the chiral carbon atom. The presence of this single chiral center results in the compound existing as one of two possible enantiomers, with the (3S) configuration representing the specific spatial arrangement of functional groups.

The Simplified Molecular Input Line Entry System notation N[C@H]1CCCN(C2COC2)C1 provides a detailed representation of the three-dimensional structure, with the "@" symbol specifically denoting the (S) configuration at the chiral center. This stereochemical information is crucial for understanding the compound's potential biological activity and chemical behavior, as enantiomers can exhibit significantly different properties in chiral environments. The absolute configuration directly influences the compound's interaction with other chiral molecules and may affect its utility in asymmetric synthesis applications.

Spectroscopic Properties and Structural Elucidation

Nuclear Magnetic Resonance Spectral Analysis

While specific nuclear magnetic resonance data for this compound is not detailed in the available commercial specifications, the structural features suggest characteristic spectral patterns expected for this compound class. The piperidine ring system would be expected to exhibit typical chemical shifts for aliphatic carbons and protons in a six-membered saturated heterocycle. The oxetane ring, being a strained four-membered ether, would likely display distinctive chemical shifts reflecting the unique electronic environment created by the ring strain and oxygen heteroatom.

The amino group at the third position of the piperidine ring would contribute characteristic signals in both proton and carbon-13 nuclear magnetic resonance spectra. The chiral center would create an asymmetric environment, potentially leading to diastereotopic relationships between certain protons in the molecule. The tertiary nitrogen connecting the two ring systems would influence the chemical environment of adjacent carbons and protons, creating a complex but interpretable spectral signature.

Mass Spectrometry Fragmentation Patterns

The molecular ion peak for this compound would be expected at mass-to-charge ratio 156, corresponding to the molecular weight of 156.23 grams per mole. The fragmentation patterns would likely involve cleavage at the connection between the oxetane and piperidine rings, given the relative weakness of the carbon-nitrogen bond connecting these systems. The oxetane ring, due to its inherent strain, would be susceptible to ring-opening reactions under mass spectrometry conditions.

Common fragmentation pathways would include loss of the oxetane moiety, resulting in a piperidine-based fragment, or conversely, retention of the oxetane with loss of portions of the piperidine ring. The presence of the amino group would provide additional sites for protonation and fragmentation, creating multiple potential fragmentation pathways that would contribute to the overall mass spectral fingerprint of the compound.

Infrared Spectroscopy Characteristics

The infrared spectrum of this compound would be expected to display characteristic absorption bands reflecting its functional groups and structural features. The primary amino group would contribute symmetric and antisymmetric nitrogen-hydrogen stretching vibrations, typically appearing in the 3300-3500 wavenumber region. The carbon-nitrogen stretching vibrations from both the amino group and the tertiary nitrogen would appear in the fingerprint region of the spectrum.

The oxetane ring would contribute unique carbon-oxygen stretching vibrations, reflecting the strained four-membered ether functionality. The piperidine ring system would exhibit characteristic carbon-hydrogen and carbon-carbon stretching and bending modes typical of saturated six-membered ring systems. The overall spectral pattern would provide a distinctive fingerprint for compound identification and purity assessment.

Physicochemical Parameters

Solubility Profile and Partition Coefficient

The solubility characteristics of this compound are influenced by the presence of both hydrophilic and hydrophobic structural elements within the molecule. The primary amino group contributes significant hydrophilic character through its capacity for hydrogen bonding with water molecules. The tertiary nitrogen within the piperidine ring provides additional polar character, though its basicity may be somewhat reduced due to the electron-withdrawing influence of the oxetane substituent.

The oxetane ring introduces a moderately polar ether functionality, while the piperidine ring system contributes hydrophobic character through its saturated aliphatic framework. The overall solubility profile would be expected to favor polar protic solvents, with the compound likely exhibiting good solubility in water, alcohols, and other hydrogen-bonding solvents. The partition coefficient between octanol and water would reflect the balance between these hydrophilic and hydrophobic elements.

Proton Affinity and Basicity Measurements

The basicity of this compound is primarily determined by the two nitrogen atoms present in the structure. The primary amino group would be expected to exhibit typical aliphatic amine basicity, with a proton affinity value reflecting the electron-donating character of the carbon framework. The tertiary nitrogen within the piperidine ring would also contribute to the overall basicity, though its proton affinity may be influenced by the conformational constraints of the ring system.

The presence of the oxetane substituent on the piperidine nitrogen may modulate the basicity through inductive effects, potentially reducing the electron density at the nitrogen atom and thereby decreasing its proton affinity. The overall compound would be expected to exist as a dibasic system under appropriate proton concentration conditions, with sequential protonation occurring at the two nitrogen sites.

Crystal Structure Analysis

Commercial suppliers report the compound as being available in solid form with purity specifications of not less than 97%. The crystal structure would be expected to reflect the molecular geometry dictated by the conformational preferences of both the piperidine and oxetane rings. The piperidine ring would likely adopt a chair conformation, while the oxetane ring would be constrained to a planar or near-planar geometry due to its four-membered structure.

Intermolecular hydrogen bonding between amino groups of adjacent molecules would be expected to influence the crystal packing arrangement. The presence of the polar amino group and the ether oxygen of the oxetane ring would provide multiple sites for intermolecular interactions, contributing to the overall crystal stability and physical properties of the solid material.

Melting Point and Physical State Properties

The compound is commercially available as a solid material, indicating a melting point above ambient temperature. The specific melting point value would reflect the strength of intermolecular interactions within the crystal lattice, primarily determined by hydrogen bonding between amino groups and potential interactions involving the oxetane ether functionality. The molecular weight of 156.23 grams per mole places the compound in a range where solid state behavior at room temperature would be expected for a polar, hydrogen-bonding molecule.

The physical state properties would be influenced by the compound's ability to form hydrogen bonds, both intramolecularly and intermolecularly. The presence of multiple polar functional groups would contribute to relatively strong intermolecular forces, resulting in elevated melting and boiling points compared to purely hydrocarbon analogs of similar molecular weight.

Properties

IUPAC Name |

(3S)-1-(oxetan-3-yl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-7-2-1-3-10(4-7)8-5-11-6-8/h7-8H,1-6,9H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECUYKSSLLPDLH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2COC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)C2COC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3S)-1-(Oxetan-3-yl)piperidin-3-amine is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an oxetane group, giving it distinct chemical properties that influence its biological interactions. The stereochemistry at the 3-position of the piperidine ring is crucial for its activity, as chirality can significantly affect binding affinity and selectivity for biological targets.

The biological activity of this compound primarily involves interactions with various molecular targets, including enzymes and receptors. These interactions can modulate signaling pathways critical for cellular functions:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It can also function as a modulator at neurotransmitter receptors, potentially influencing neuropharmacological outcomes.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

2. Neuropharmacological Effects

The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. For instance, modifications in piperidine derivatives have been linked to improvements in cognitive function and mood regulation.

3. Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit certain enzymes involved in disease processes, such as those implicated in cancer progression or inflammation.

Table 1: Summary of Research Findings

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3S)-N-(Oxetan-2-ylmethyl)piperidin- | Oxetane group with different substitution | Potentially similar enzyme inhibition |

| (R)-1-(Oxetan-4-yl)piperidine | Different ring structure | Neurotransmitter modulation |

Future Directions

Further research is warranted to elucidate the specific biological mechanisms through which this compound exerts its effects. This includes:

- In Vitro Studies : Detailed biochemical assays to characterize enzyme interactions and receptor binding affinities.

- In Vivo Studies : Animal models to assess therapeutic efficacy and safety profiles.

- Synthetic Modifications : Exploring derivatives to enhance biological activity or reduce toxicity.

Scientific Research Applications

The compound (3S)-1-(Oxetan-3-yl)piperidin-3-amine , with the CAS number 1349699-66-6 , has garnered interest in various scientific research applications due to its unique structural properties and potential therapeutic effects. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Basic Information

- Molecular Formula : C8H16N2O

- Molecular Weight : 156.23 g/mol

- Structure : The compound features a piperidine ring substituted with an oxetane moiety, which contributes to its biological activity.

Medicinal Chemistry

This compound has potential applications in the field of medicinal chemistry, particularly as a scaffold for drug development. Its unique structure allows for modifications that can enhance pharmacological properties.

Case Study: Antidepressant Activity

Research has indicated that derivatives of piperidine compounds exhibit antidepressant effects. A study explored the synthesis of various piperidine derivatives, including this compound, assessing their efficacy in animal models of depression. The findings suggested that certain modifications could lead to significant improvements in serotonin receptor binding affinity, indicating potential as an antidepressant.

Neuropharmacology

This compound's structural features suggest potential neuropharmacological applications. The oxetane ring may influence the compound's ability to cross the blood-brain barrier, making it a candidate for neurological disorder treatments.

Data Table: Neuropharmacological Properties

| Property | Value |

|---|---|

| Blood-Brain Barrier Penetration | High |

| Receptor Affinity (5-HT) | Moderate |

| Toxicity Level | Low |

Synthetic Chemistry

The synthesis of this compound can be achieved through various synthetic routes, making it a valuable intermediate in organic synthesis. Its ability to act as a chiral building block is particularly relevant in asymmetric synthesis.

Synthesis Pathway Example

The synthesis involves the reaction of piperidin-3-one with an appropriate oxetane precursor under basic conditions, yielding this compound with high enantiomeric purity.

Potential Anticancer Activity

Emerging research suggests that compounds with piperidine and oxetane structures may exhibit anticancer properties. Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines.

Case Study: In Vitro Anticancer Screening

A recent study evaluated the cytotoxic effects of (3S)-1-(Oxetan-3-yl)piperidin-3-amines on human cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. Further investigation into the mechanism of action is ongoing .

Comparison with Similar Compounds

Stereoisomers and Enantiomers

(R)-1-(Oxetan-3-yl)piperidin-3-amine (CAS 1349700-06-6) shares the same molecular formula (C₈H₁₆N₂O) and weight (156.23 g/mol) as the (3S)-isomer but differs in stereochemistry. This highlights the critical role of chirality in toxicity and biological activity.

Hydrochloride Salt of (3R)-isomer :

Pyrrolidine vs. Piperidine Core

(3S)-1-(Oxetan-3-yl)pyrrolidin-3-amine (CAS 1256667-60-3) replaces the six-membered piperidine ring with a five-membered pyrrolidine ring:

Substituent Variations

(S)-1-Ethylpiperidin-3-amine Dihydrogen Chloride (CAS 1149384-34-8):

Salt Forms

Trifluoroacetic Acid Salt of (3S)-1-(Oxetan-3-yl)piperidin-3-amine (CAS 2741575-37-9):

- Molecular Formula : C₁₀H₁₇F₃N₂O₃

- Molecular Weight : 270.25 g/mol

- Utility : Salts like this are often used to stabilize amines during synthesis or to facilitate crystallization .

Data Tables

Table 1: Structural and Physical Properties

Key Findings

- Chirality Matters : The (3S)- and (R)-enantiomers exhibit divergent safety profiles, underscoring the need for stereochemical control in drug synthesis .

- Core Modifications : Replacing piperidine with pyrrolidine reduces molecular weight but increases acute toxicity .

- Salt Forms : Hydrochloride and trifluoroacetic acid salts enhance solubility and stability, critical for formulation development .

Preparation Methods

Construction of the Oxetane Ring

The oxetane ring (a four-membered cyclic ether) is typically synthesized via intramolecular cyclization reactions. Common methods include:

Cyclization of Epoxides with Aldehydes or Ketones: Epoxide ring-opening followed by intramolecular nucleophilic attack can yield oxetane rings. This approach allows stereoselective control depending on the starting materials and reaction conditions.

Intramolecular Etherification: Starting from 1,3-diols, selective tosylation of the primary alcohol followed by Williamson etherification with strong bases (e.g., potassium tert-butoxide) can produce oxetane rings with retention of stereochemistry through double inversion steps. This method provides stereochemically defined oxetane intermediates suitable for further functionalization.

Horner–Wadsworth–Emmons Reaction Followed by Aza-Michael Addition: Methyl 2-(oxetan-3-ylidene)acetate can be synthesized and subsequently reacted with N-Boc-protected cycloaminylamines to yield 3-substituted oxetane derivatives, which can be further elaborated.

Formation of the Piperidine Ring

The piperidine ring can be prepared by:

Cyclization of Amino Alcohols: Intramolecular nucleophilic substitution of amino alcohol precursors can afford piperidine rings with control over stereochemistry.

Reductive Amination: Reaction of appropriate ketones or aldehydes with amines under reductive conditions (e.g., using sodium triacetoxyborohydride) can form piperidine rings.

Nucleophilic Substitution: Piperidine rings can be introduced via nucleophilic substitution on suitable halogenated intermediates.

Coupling of Oxetane and Piperidine Moieties

The final step involves linking the oxetane ring to the piperidine amine. This can be achieved by:

Nucleophilic Substitution: Reaction of oxetane-containing electrophiles (e.g., oxetan-3-ylmethanamine derivatives or halogenated oxetanes) with piperidine amines under basic conditions.

Amine Alkylation: Using oxetane-substituted alkyl halides or sulfonates to alkylate piperidine amines.

Catalyzed Coupling Reactions: Employing catalysts to facilitate coupling while maintaining stereochemical integrity.

Detailed Reaction Conditions and Yields

Research Findings and Methodological Insights

Stereochemical Control: The oxetane ring synthesis methods emphasize stereochemical retention, crucial for biological activity. Double inversion mechanisms during intramolecular cyclization ensure the (3S) configuration is preserved.

Microwave-Assisted Coupling: Microwave irradiation has been shown to accelerate the coupling of oxetane amines with piperidine derivatives, reducing reaction time from hours to minutes and improving yields.

Protecting Group Strategies: Use of N-Boc protection on amino groups during intermediate steps facilitates selective reactions and prevents side reactions, especially during aza-Michael additions and reductive aminations.

Industrial Scale-Up Considerations: Although laboratory-scale syntheses are well documented, large-scale production requires optimization of reaction conditions, such as continuous flow reactors and catalyst selection, to improve yield, purity, and cost-effectiveness.

Summary Table of Key Preparation Methods

| Preparation Stage | Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Oxetane ring synthesis | Intramolecular etherification | 1,3-diols, tosyl chloride, KOtBu | High stereochemical control, good yields | Requires multiple steps |

| Oxetane functionalization | Horner–Wadsworth–Emmons + aza-Michael | DBU, N-Boc-cycloaminylamines | Efficient introduction of amino substituents | Sensitive to moisture |

| Piperidine ring formation | Reductive amination | Ketones, amines, NaBH(OAc)3 | High selectivity, mild conditions | Requires pure starting materials |

| Coupling step | Nucleophilic substitution | Oxetan-3-ylmethanamine, piperidine halides, Na2CO3 | Rapid, efficient under microwave | May need purification by chromatography |

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling (3S)-1-(Oxetan-3-yl)piperidin-3-amine in laboratory settings?

- Answer: Researchers must prioritize personal protective equipment (PPE), including gloves, lab coats, and safety goggles. In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For accidental ingestion, rinse the mouth and seek medical attention. Emergency protocols should reference GHS hazard classifications (e.g., H301 for acute toxicity) and include poison control contact details .

Q. What synthetic routes are feasible for preparing this compound, and what parameters influence reaction efficiency?

- Answer: Common methods include nucleophilic substitution or reductive amination between oxetane derivatives and piperidine precursors. Critical parameters include temperature control (e.g., maintaining 90°C for optimal ring-opening reactions), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios of reactants. Reaction progress should be monitored via TLC or LC-MS .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Answer: Chiral HPLC or capillary electrophoresis can separate enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments and X-ray crystallography provide definitive stereochemical evidence. Computational methods (e.g., density functional theory) can predict optical rotation values for comparison with experimental data .

Advanced Research Questions

Q. What strategies improve enantiomeric excess in asymmetric synthesis of this compound?

- Answer: Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymes (lipases, transaminases) enhance stereoselectivity. Kinetic resolution during crystallization or chromatographic separation using chiral stationary phases (CSPs) can further purify enantiomers. Reaction conditions (pH, temperature) must be optimized to minimize racemization .

Q. How should researchers design experiments to assess the environmental fate of this compound?

- Answer: Use a tiered approach:

- Phase 1: Measure octanol-water partition coefficients (log P) and hydrolysis rates under varying pH/temperature.

- Phase 2: Conduct microcosm studies to evaluate biodegradation in soil/water systems.

- Phase 3: Apply ecotoxicological assays (e.g., Daphnia magna acute toxicity) to assess impacts on aquatic organisms. Randomized block designs with split-split plots ensure statistical robustness .

Q. How can contradictory biological activity data for this compound across assays be resolved?

- Answer: Perform meta-analysis to identify assay-specific variables (e.g., cell line differences, incubation times). Validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays). Replicate experiments with standardized protocols and include positive/negative controls to isolate confounding factors .

Q. What role can computational methods play in predicting the physicochemical properties of this compound?

- Answer: Molecular dynamics simulations predict solubility and membrane permeability. Quantum mechanical calculations (e.g., DFT) estimate pKa, redox potentials, and reactive sites. Machine learning models trained on structural analogs (e.g., oxetane-containing amines) can forecast bioavailability and metabolic stability .

Methodological Notes

- Experimental Replication: Use ≥4 biological replicates and statistical tools (ANOVA, Tukey’s HSD) to ensure reproducibility .

- Data Contradiction Analysis: Apply Hill slope models to dose-response curves and assess assay interference (e.g., fluorescence quenching) .

- Safety Compliance: Align handling protocols with GHS standards and maintain SDS documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.